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Compound of Interest

Compound Name: CR665

Cat. No.: B3062350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of CR665, a

peripherally selective kappa-opioid receptor (KOR) agonist. The information presented herein is

intended to support researchers, scientists, and drug development professionals in

understanding the pharmacological profile of this compound. This document summarizes key

quantitative data, details experimental methodologies from pivotal studies, and visualizes

relevant biological pathways and experimental workflows.

Core Mechanism of Action
CR665 is a tetrapeptide agonist that exhibits high selectivity for the kappa-opioid receptor. Its

primary mechanism of action involves the activation of KORs in the peripheral nervous system.

This peripheral restriction is a key characteristic, designed to provide analgesic effects without

the centrally mediated side effects commonly associated with other opioids, such as dysphoria,

sedation, and respiratory depression. Activation of peripheral KORs has been shown to be

particularly effective in modulating visceral and inflammatory pain.

Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies on CR665 and its

derivatives.

Table 1: Human Experimental Pain Model - Visceral Pain Sensitivity[1][2]
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Parameter
CR665 (0.36 mg/kg,
IV)

Oxycodone (15 mg,
oral)

Placebo

Pain Rating Threshold

to Esophageal

Distension

Significantly increased

(p < 0.005) vs.

Placebo

Significantly increased

(p < 0.001) vs.

Placebo

No significant change

Cutaneous Pinch Pain

Tolerance Threshold

Reduced (p = 0.007)

vs. Placebo

Significantly elevated

(p < 0.001) vs.

Placebo

No significant change

Cuff Pressure Pain

Tolerance Threshold
No significant change

Significantly elevated

(p < 0.001) vs.

Placebo

No significant change

Pain Rating Threshold

to Esophageal

Thermal Stimulation

No significant change

Significantly elevated

(p < 0.002) vs.

Placebo

No significant change

Table 2: Preclinical Visceral Pain Model - Acetic Acid-Induced Writhing in Rats[3]

Compound
Administration
Route

EC50 Key Finding

CR665 Derivative

(Compound 9)
Oral 4.7 mg/kg

Demonstrates oral

bioavailability and

potent inhibition of

visceral pain.

Note: Preclinical studies have demonstrated the potent anti-nociceptive effects of CR665 in

various inflammatory and neuropathic pain models, though specific public dose-response data

is limited.[2]

Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.

1. Human Multi-Modal, Multi-Tissue Experimental Pain Model[1]
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Study Design: A single-center, single-dose, randomized, double-blind, placebo- and active-

controlled, three-way crossover study in healthy male subjects.

Treatments:

CR665 (0.36 mg/kg) administered intravenously over 1 hour.

Oxycodone (15 mg) administered orally.

Placebo administered intravenously and orally.

Pain Tests Performed:

Cutaneous Pinch Pain Tolerance Threshold: Measurement of the maximum pressure

tolerated from a pinch stimulus applied to the skin.

Pressure Pain Detection and Tolerance Thresholds: Assessment of the pressure at which

a stimulus is first perceived as painful and the maximum pressure tolerated.

Cuff Pressure Pain Tolerance Threshold: Measurement of the maximum pressure

tolerated from a cuff inflated around a limb.

Pain Rating Thresholds to Esophageal Distension and Thermal Stimulation: An

esophageal probe is used to deliver controlled mechanical distension and thermal stimuli.

Subjects rate their pain on a visual analogue scale (VAS), and the stimulus intensity

required to reach a predefined pain level (e.g., VAS = 7) is determined.

Data Collection: Measurements were performed before dosing and at 30, 60, and 90 minutes

after dosing.

2. Acetic Acid-Induced Writhing Test in Rodents

Objective: To assess peripheral analgesic activity, particularly for visceral pain.

Animal Model: Male Sprague-Dawley rats.

Procedure:
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Drug Administration: Test compounds (e.g., CR665 derivatives) or vehicle are

administered to the animals (e.g., by oral gavage).

Induction of Writhing: After a predetermined absorption period (e.g., 20 minutes), a

solution of acetic acid (e.g., 3%) is injected intraperitoneally to induce a characteristic

writhing response (abdominal constrictions and stretching of the hind limbs).

Observation: Animals are placed in an observation chamber, and the number of writhes is

counted for a specific period (e.g., 10 minutes) following a short latency period.

Data Analysis: The number of writhes in the test group is compared to the vehicle-treated

control group to determine the percentage of inhibition of writhing, indicating analgesic

efficacy.

Signaling Pathways and Experimental Workflows
Signaling Pathway of CR665 at the Kappa-Opioid Receptor

The following diagram illustrates the signaling cascade initiated by the binding of CR665 to the

kappa-opioid receptor on a peripheral sensory neuron.
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Preparation Procedure Data Analysis
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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